3-Azido-D-alanine hydrochloride

Bioorthogonal Chemistry PET Imaging Bacterial Infection

3-Azido-D-alanine hydrochloride is a hydrochloride salt of the D-stereoisomer of the non-canonical amino acid 3-azidoalanine. This compound serves as a bifunctional reagent, combining the metabolic recognition features of a D-amino acid with the chemoselective reactivity of an azide group.

Molecular Formula C3H7ClN4O2
Molecular Weight 166.57 g/mol
CAS No. 1379690-01-3
Cat. No. B2668659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-D-alanine hydrochloride
CAS1379690-01-3
Molecular FormulaC3H7ClN4O2
Molecular Weight166.57 g/mol
Structural Identifiers
InChIInChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m1./s1
InChIKeyMQDWRZHPCDDSJZ-HSHFZTNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Azido-D-alanine hydrochloride (CAS 1379690-01-3): A D-Stereospecific, Azide-Functionalized Building Block for Bioorthogonal Labeling and ADC Linker Synthesis


3-Azido-D-alanine hydrochloride is a hydrochloride salt of the D-stereoisomer of the non-canonical amino acid 3-azidoalanine [1]. This compound serves as a bifunctional reagent, combining the metabolic recognition features of a D-amino acid with the chemoselective reactivity of an azide group . Its primary utility lies in two areas: first, as a metabolic probe for labeling bacterial peptidoglycan (PG) via incorporation into the cell wall, exploiting the native D-alanine incorporation machinery [1]; and second, as an azide-functionalized building block for synthesizing antibody-drug conjugate (ADC) linkers and modified peptides via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) click chemistry .

3-Azido-D-alanine hydrochloride (CAS 1379690-01-3): Why Generic Azido-Alanine Substitution is Not Feasible


Substituting 3-Azido-D-alanine hydrochloride with a generic azido-alanine or a different stereoisomer is scientifically unsound for two primary reasons. First, the D-stereochemistry is not a trivial detail; it is the critical determinant for recognition and processing by bacterial D-amino acid metabolic pathways. In bacterial systems, only the D-enantiomer is efficiently incorporated into peptidoglycan, a process that is not replicated by L-azidoalanine [1]. Second, from a safety and handling perspective, the D-isomer demonstrates a starkly different mutagenicity profile compared to its L-counterpart. Studies have shown that D-azidoalanine exhibits very low mutagenic activity in Salmonella typhimurium, in contrast to the potent mutagenic activity of the L-isomer [2]. Therefore, for applications in bacterial labeling, click chemistry, or ADC synthesis, the D-stereoisomer is not an interchangeable commodity but a specifically required reagent with distinct biological and safety profiles.

Quantitative Differentiation of 3-Azido-D-alanine hydrochloride (CAS 1379690-01-3) vs. Analogs and Alternatives


Enhanced Bioorthogonal Radiotracer Ligation vs. Native D-Alanine in S. aureus

In a study developing PET imaging tracers for bacterial infections, the incorporation of 3-azido-D-alanine into the cell wall of Staphylococcus aureus provided a bioorthogonal handle for subsequent click chemistry. The resulting ligation of the [18F]FB-sulfo-DBCO radiotracer was quantified against a control culture treated with native D-alanine. The azide-labeled bacteria demonstrated a ~7-fold increase in radiotracer incorporation compared to the D-alanine control .

Bioorthogonal Chemistry PET Imaging Bacterial Infection Metabolic Labeling

Differential Mutagenicity Profile vs. L-Azidoalanine in S. typhimurium

A direct comparison of the mutagenic properties of the D- and L-stereoisomers of azidoalanine revealed a significant divergence in their safety profiles. When tested on the Salmonella typhimurium strain TA1530, synthetic D-azidoalanine exhibited very low mutagenic activity. This stands in stark contrast to the L-isomer, which demonstrated mutagenic properties very similar to those of azide and in vivo-synthesized azidoalanine [1].

Genotoxicity Stereochemistry Safety Profile Ames Test

Concentration-Dependent Metabolic Incorporation into Magnetotactic Bacteria

The efficiency and physiological impact of 3-azido-D-alanine incorporation were tested across a defined concentration gradient in Magnetospirillum gryphiswaldense (MSR-1) cultures. The compound was added at 0.005 mM, 0.060 mM, and 0.100 mM immediately after inoculation. Higher concentrations (0.060-0.100 mM) led to observable physiological stress, including fewer intact magnetosome chains and a decline in magnetic signal (Cmag), whereas lower concentrations (0.005 mM) were better tolerated for labeling .

Metabolic Engineering Magnetotactic Bacteria Click Chemistry Peptidoglycan Labeling

Solubility Enhancement via Hydrochloride Salt Formulation

The hydrochloride salt formulation of 3-azido-D-alanine offers a practical advantage in solubility over the free acid form. While the free acid (CAS 105928-88-9) shows limited solubility in DMSO (1.25 mg/mL or 9.61 mM [1]), the hydrochloride salt (CAS 1379690-01-3) achieves a significantly higher solubility in the same solvent, reaching 100 mg/mL (approximately 600 mM) [2]. This formulation change is also noted to enhance water solubility and overall stability .

Solubility Formulation ADC Linker Peptide Synthesis

Defined Storage and Stability Profile

Vendor specifications provide a clear, quantitative stability profile for 3-Azido-D-alanine hydrochloride, which is crucial for inventory management and experimental planning. The powder form is stable for 3 years when stored at -20°C. Once dissolved in a solvent, the solution can be stored at -80°C for up to 1 year . This contrasts with other azido-amino acids that may require more stringent storage conditions or have shorter shelf lives.

Stability Storage Reagent Handling Long-term Storage

Validated Application Scenarios for 3-Azido-D-alanine hydrochloride (CAS 1379690-01-3) Based on Quantitative Evidence


High-Sensitivity PET Imaging of Bacterial Infections

Researchers developing positron emission tomography (PET) tracers for in vivo imaging of bacterial infections can use 3-Azido-D-alanine hydrochloride to metabolically label bacteria with an azide handle. This enables the covalent attachment of radiolabeled DBCO probes via SPAAC click chemistry, achieving a ~7-fold higher signal compared to native D-alanine . This quantitative advantage is essential for achieving the high signal-to-background ratios required for sensitive infection detection in whole-animal imaging.

Synthesis of Antibody-Drug Conjugates (ADCs)

In the development of ADCs, 3-Azido-D-alanine hydrochloride serves as an azide-functionalized amino acid building block for creating bioorthogonal linker-payload systems. Its high solubility in DMSO (100 mg/mL) facilitates the preparation of concentrated stock solutions for solid-phase peptide synthesis, enabling efficient conjugation of cytotoxic payloads to antibodies via strain-promoted click chemistry .

Metabolic Labeling of Gram-Positive Bacterial Peptidoglycan

For studies investigating the dynamics and architecture of the bacterial cell wall, 3-Azido-D-alanine hydrochloride is a validated metabolic probe. It is specifically incorporated into the peptidoglycan of Gram-positive bacteria like S. aureus and L. monocytogenes without inhibiting bacterial growth at labeling concentrations (0.5-10 mM) . The incorporated azide group can then be used to attach fluorescent dyes for high-resolution microscopy, enabling the visualization of nascent PG synthesis with spatial and temporal precision.

Engineering Biohybrid and Living Materials with Magnetotactic Bacteria

In materials science and synthetic biology, researchers engineering magnetotactic bacteria (e.g., M. gryphiswaldense) for biohybrid applications can utilize 3-Azido-D-alanine hydrochloride to introduce cell-surface azides. Quantitative data shows that optimal labeling without disrupting magnetosome chain integrity is achieved at a concentration of 0.005 mM . This labeled biomass can then be 'clicked' to functional cargo (e.g., nanoparticles, enzymes) for the fabrication of responsive or targeted living materials.

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